

A Technical Guide to Carbamodithioic Acid: Chemical Identity, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbamodithioic acid

Cat. No.: B3415895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **carbamodithioic acid**, a foundational compound for the broad class of dithiocarbamates. Given the inherent instability of the parent acid, this document also extensively covers its more stable and widely used derivatives, focusing on their chemical identifiers, analytical methodologies, and significant biological activities.

Chemical Identifiers

Carbamodithioic acid and its common derivatives are cataloged across various chemical databases. The following tables summarize their key identifiers.

Table 1: Chemical Identifiers for **Carbamodithioic Acid**

Identifier	Value
CAS Number	594-07-0
PubChem CID	3001860[1]
InChI	InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)
InChIKey	DKVNPHBNOWQYFE-UHFFFAOYSA-N
SMILES	C(=S)(N)S
Molecular Formula	CH ₃ NS ₂
Molecular Weight	93.18 g/mol

Table 2: Chemical Identifiers for Selected **Carbamodithioic Acid** Derivatives

Derivative Name	CAS Number	PubChem CID
Carbamodithioic acid, methyl ester	16696-83-6[2]	4995032
Carbamodithioic acid, monosodium salt	4384-81-0	23706594[3]
(Carbamothioylamino)carbamodithioic acid	73771-62-7	3033587[4]
Carbamodithioic acid, diethyl-, methyl ester	686-07-7[5]	-

Stability and Decomposition

A critical aspect for researchers working with **carbamodithioic acid** is its inherent instability. The free acid is susceptible to rapid decomposition under various conditions.

- **Acidic Conditions:** In acidic environments, **carbamodithioic acids** readily decompose to carbon disulfide (CS₂) and the corresponding amine.[6][7]
- **Elevated Temperatures:** Thermal decomposition is accelerated at higher temperatures.[6]

- Moisture and Oxidation: The presence of moisture can lead to hydrolysis, and exposure to air can cause oxidative degradation.[\[6\]](#)

Due to this instability, **carbamodithioic acid** is most commonly handled and studied in its more stable salt forms (dithiocarbamates). The salt forms, such as potassium or ammonium salts, are significantly more stable and are the preferred starting materials for synthesis and experimentation.[\[6\]](#)

Experimental Protocols

Given the challenges in handling the free acid, experimental protocols predominantly focus on the synthesis and analysis of its dithiocarbamate derivatives.

General Synthesis of Dithiocarbamate Salts

A general and widely used method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.

Protocol:

- Dissolve the desired primary or secondary amine in a suitable solvent (e.g., ethanol, diethyl ether).
- Cool the solution in an ice bath.
- Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of a suitable solvent (e.g., water, methanol).
- Slowly add one equivalent of carbon disulfide to the cooled, stirred solution.
- Continue stirring in the ice bath for a specified period (typically 1-4 hours).
- The resulting dithiocarbamate salt, which often precipitates from the solution, is collected by filtration.
- The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

- The product is then dried under vacuum to yield the purified dithiocarbamate salt.

Quantitative Analysis of Dithiocarbamates by Headspace Gas Chromatography

A common and robust method for the quantification of dithiocarbamates in various matrices (e.g., agricultural products, water) relies on their controlled decomposition to carbon disulfide, followed by headspace gas chromatography (GC) analysis.

Principle: Dithiocarbamates are quantitatively hydrolyzed under acidic conditions in the presence of a reducing agent (e.g., tin(II) chloride) to produce carbon disulfide (CS₂).^{[8][9]} The volatile CS₂ is then analyzed by headspace GC.

Protocol:

- **Sample Preparation:** A homogenized sample is weighed into a headspace vial.
- **Reagent Addition:** An acidic solution containing a reducing agent, typically a solution of tin(II) chloride in hydrochloric acid, is added to the vial.^[9]
- **Incubation:** The vial is sealed and incubated at an elevated temperature (e.g., 80°C) for a set period to ensure complete conversion of the dithiocarbamates to CS₂.^[9]
- **Headspace Injection:** A portion of the headspace gas is automatically injected into the gas chromatograph.
- **GC Separation:** The CS₂ is separated from other volatile components on a suitable GC column.
- **Detection:** The eluted CS₂ is detected using a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).
- **Quantification:** The concentration of dithiocarbamates in the original sample is calculated based on the measured concentration of CS₂ using a calibration curve prepared from a certified dithiocarbamate standard (e.g., Thiram).^[9]

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the analysis of dithiocarbamates (as CS₂) in various matrices using the headspace GC method.

Table 3: Method Detection and Quantification Limits for Dithiocarbamate Analysis

Analyte	Matrix	LOD (mg/kg)	LOQ (mg/kg)
Dithiocarbamates (as CS ₂)	Plant Matrices (general)	< 0.020	< 0.050
Dithiocarbamates (as CS ₂)	Fruits, Vegetables, Water	0.015	0.05
Dithiocarbamates (as CS ₂)	Spices (Cardamom, Black Pepper)	0.025	0.05

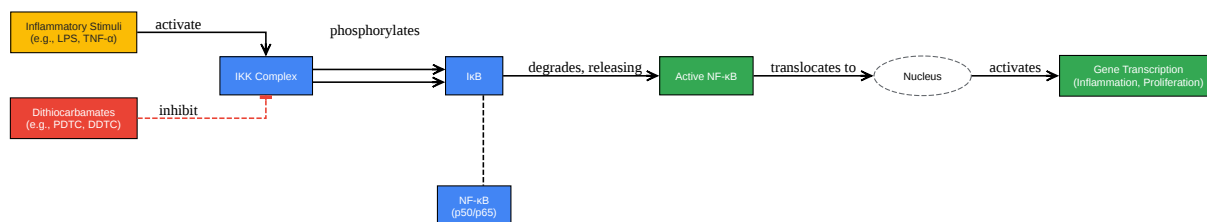
Data sourced from a compilation of studies.[\[8\]](#)

Biological Activity and Signaling Pathways

Dithiocarbamate derivatives of **carbamodithioic acid** exhibit a wide range of biological activities and have been shown to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Certain dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC) and diethyldithiocarbamate (DDTC), are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[\[10\]](#)[\[11\]](#) NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, these compounds can exert anti-inflammatory and anti-cancer effects.[\[11\]](#)[\[12\]](#)

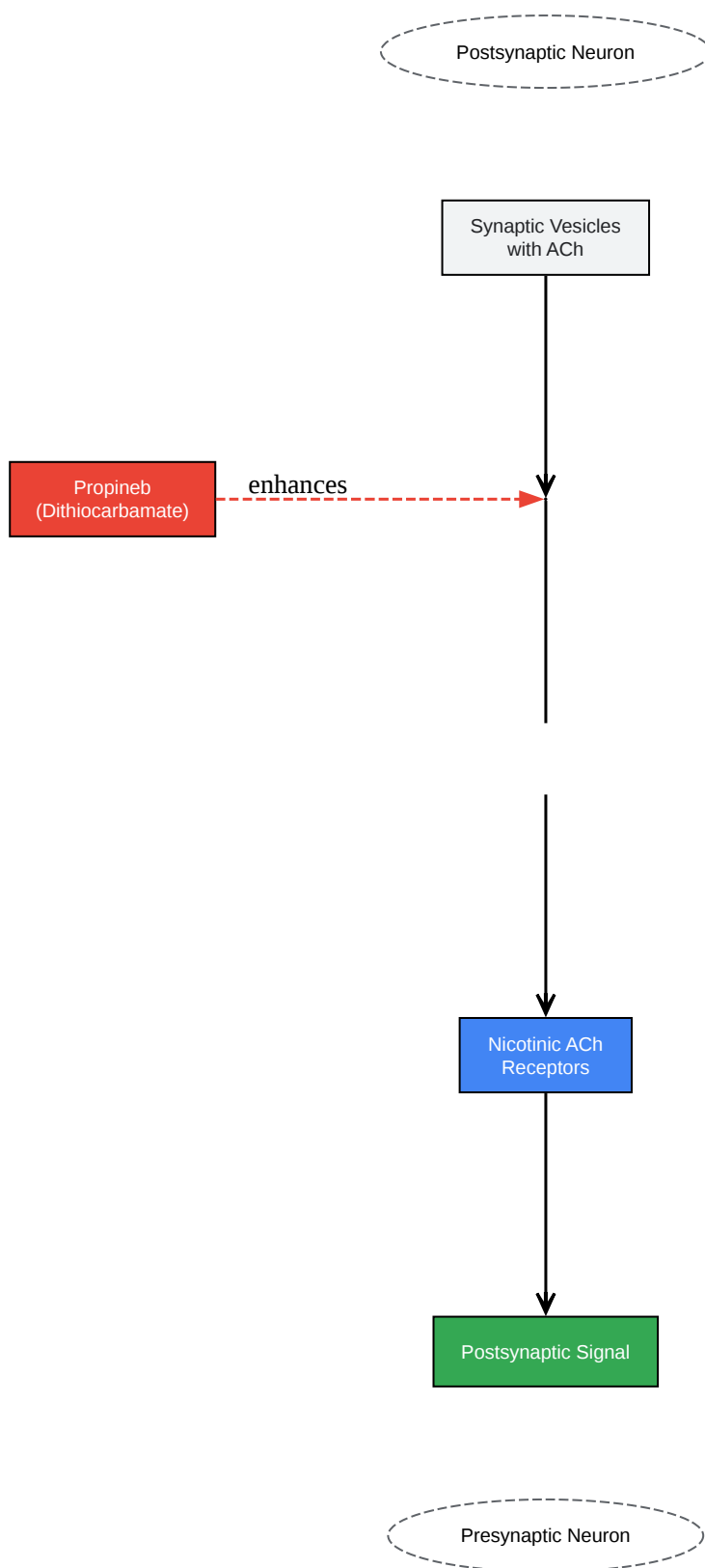


[Click to download full resolution via product page](#)

NF-κB pathway inhibition by dithiocarbamates.

Modulation of Acetylcholine Signaling

The dithiocarbamate fungicide propineb has been shown to facilitate acetylcholine (ACh) signaling.[13] Studies have demonstrated that propineb can enhance the release of ACh from nerve terminals, an effect that is partially dependent on the activation of ganglionic nicotinic receptors.[13] This modulation of cholinergic transmission highlights a potential mechanism for the neurotoxic effects observed with some dithiocarbamates.



[Click to download full resolution via product page](#)

Enhancement of acetylcholine release by propineb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbamodithioic acid | CH₃NS₂ | CID 3001860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamodithioic acid, methyl ester | lookchem [lookchem.com]
- 3. carbamodithioic acid, monosodium salt | CH₂NNaS₂ | CID 23706594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Carbamothioylamino)carbamodithioic acid | C₂H₅N₃S₃ | CID 3033587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamodithioic acid, diethyl-, methyl ester (CAS 686-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilitation of acetylcholine signaling by the dithiocarbamate fungicide propineb - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Carbamodithioic Acid: Chemical Identity, Analysis, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415895#carbamodithioic-acid-cas-number-and-other-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com